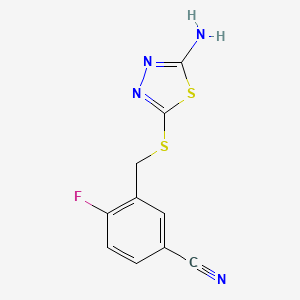

3-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)-4-fluorobenzonitrile

Description

3-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)-4-fluorobenzonitrile is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an amino group at position 5 and a benzonitrile moiety at position 2 via a methylthio linker. Safety guidelines emphasize handling precautions due to its reactive nitrile group and thermal sensitivity .

Properties

Molecular Formula |

C10H7FN4S2 |

|---|---|

Molecular Weight |

266.3 g/mol |

IUPAC Name |

3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-fluorobenzonitrile |

InChI |

InChI=1S/C10H7FN4S2/c11-8-2-1-6(4-12)3-7(8)5-16-10-15-14-9(13)17-10/h1-3H,5H2,(H2,13,14) |

InChI Key |

SWUYAMUAVXXSKH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C#N)CSC2=NN=C(S2)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)-4-fluorobenzonitrile typically involves multiple steps. One common method starts with the preparation of 5-amino-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate to form the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)-4-fluorobenzonitrile can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry: It has shown promise as a potential drug candidate due to its biological activity.

Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Biology: It may be used as a biochemical probe to study various biological processes.

Mechanism of Action

The mechanism of action of 3-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)-4-fluorobenzonitrile is not fully understood but is believed to involve interactions with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorobenzonitrile moiety may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 3-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)-4-fluorobenzonitrile is highlighted through comparisons with analogs. Key differences in substituents, physicochemical properties, and bioactivity are summarized below:

Table 1: Structural and Functional Comparison

Key Findings

Halogenated analogs (e.g., 3g with 4-chlorophenyl) show higher melting points and yields, suggesting greater stability and synthetic efficiency . Nitrophenyl derivatives (e.g., 3j) exhibit reduced bioavailability due to strong electron-withdrawing effects, limiting their therapeutic utility .

Structural Flexibility: Replacement of the methylthio linker with a propanoyl group (e.g., 7d in ) increases molecular weight and alters pharmacokinetic profiles . Bis-thiadiazole compounds (e.g., 2a in ) demonstrate modular synthesis but lack the benzonitrile group critical for specific target interactions .

Biological Activity Trends :

- Anticonvulsant activity is strongly influenced by halogenated aryl groups (e.g., 2,4-dichlorobenzyl in ), with ED50 values as low as 0.65 μmol/kg .

- Fluorine positioning (e.g., 3e vs. 5-(3-fluorophenyl)-thiadiazole in ) affects target specificity, with para-fluorine favoring anticonvulsant over insecticidal activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.